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Compound of Interest

Compound Name: uPSEM792

Cat. No.: B12372750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultrapotent chemogenetic actuator

uPSEM792 with other commonly used chemogenetic systems, primarily focusing on the

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The information

presented is based on published experimental data to facilitate the selection of the most

appropriate chemogenetic tools for specific research applications.

Overview of Chemogenetic Systems
Chemogenetics enables the remote control of specific cell populations through engineered

receptors and their selective, small-molecule actuators. This technology has become a

cornerstone of modern neuroscience, allowing for the investigation of neural circuit function

and its role in behavior and disease. The two most prominent chemogenetic systems are the

PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective

Effector Molecule) system, to which uPSEM792 belongs, and the DREADD system.

uPSEM792 and the PSAM/PSEM System: The PSAM/PSEM system is based on chimeric

ligand-gated ion channels. The Pharmacologically Selective Actuator Module (PSAM) is an

engineered ligand-binding domain from the α7 nicotinic acetylcholine receptor, which is fused

to an ion pore domain (IPD) from another channel. This modularity allows for the creation of

receptors that can either activate (e.g., using a 5-HT3 receptor pore) or inhibit (e.g., using a

glycine receptor pore, GlyR) neuronal activity. uPSEM792 is a potent and selective agonist (a
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Pharmacologically Selective Effector Molecule or PSEM) for the PSAM4-GlyR (inhibitory) and

PSAM4-5HT3 (excitatory) receptors.

DREADDs: DREADDs are modified G-protein coupled receptors (GPCRs) that are insensitive

to their endogenous ligands but can be activated by synthetic small molecules. The most

common DREADDs are derived from human muscarinic receptors, such as hM3Dq (Gq-

coupled, excitatory) and hM4Di (Gi-coupled, inhibitory). A variety of actuators have been

developed for DREADDs, including the first-generation clozapine-N-oxide (CNO) and newer

compounds like Compound 21 (C21), deschloroclozapine (DCZ), and JHU37160, which offer

improved potency and pharmacokinetic properties.

Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of uPSEM792 and various

DREADD agonists based on available literature. It is important to note that these values are

compiled from different studies and direct head-to-head comparisons under identical

experimental conditions are limited.
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Signaling Pathways and Experimental Workflows
Signaling Pathways
The fundamental difference between the uPSEM792/PSAM and DREADD systems lies in their

mechanism of action. PSAMs are ionotropic receptors that directly gate ion flow, leading to

rapid changes in membrane potential. In contrast, DREADDs are metabotropic receptors that

activate intracellular G-protein signaling cascades, resulting in a slower but potentially more

prolonged modulation of neuronal activity.
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uPSEM792/PSAM4-GlyR System

DREADD (hM4Di) System
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Stereotaxic Surgery:
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Actuator Administration
(e.g., i.p. injection of uPSEM792 or DCZ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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